molecular formula C11H14O2S B13882730 4-(Tetrahydro-thiopyran-4-yl)-benzene-1,3-diol

4-(Tetrahydro-thiopyran-4-yl)-benzene-1,3-diol

Cat. No.: B13882730
M. Wt: 210.29 g/mol
InChI Key: OLWFCALCIRMVMM-UHFFFAOYSA-N
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Description

4-(Thian-4-yl)benzene-1,3-diol is an organic compound characterized by the presence of a benzene ring substituted with two hydroxyl groups and a thian-4-yl group. This compound belongs to the class of dihydroxybenzenes, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thian-4-yl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the reaction of a benzene derivative with a thian-4-yl halide under acidic conditions. The reaction proceeds through the formation of a sigma complex, followed by deprotonation to yield the desired product .

Industrial Production Methods

Industrial production of 4-(thian-4-yl)benzene-1,3-diol may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Thian-4-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Thian-4-yl)benzene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(thian-4-yl)benzene-1,3-diol involves its interaction with cellular components. The compound can disrupt cell membranes, leading to increased permeability and cell death. It may also interfere with enzymatic pathways, inhibiting the growth and proliferation of microorganisms . The hydroxyl groups allow for hydrogen bonding with molecular targets, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thian-4-yl)benzene-1,3-diol is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological membranes and enzymes, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

4-(thian-4-yl)benzene-1,3-diol

InChI

InChI=1S/C11H14O2S/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,12-13H,3-6H2

InChI Key

OLWFCALCIRMVMM-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C2=C(C=C(C=C2)O)O

Origin of Product

United States

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